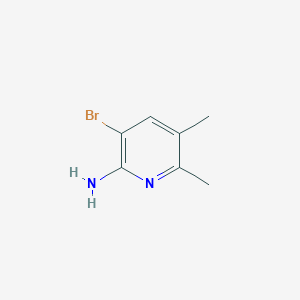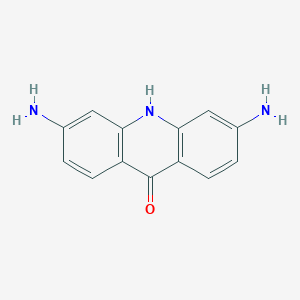
3,6-二氨基-9(10H)-吖啶酮
描述
3,6-Diamino-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .
科学研究应用
3,6-Diamino-10H-acridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimalarial and anticholinesterase agent.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
作用机制
Target of Action
3,6-DIAMINO-9(10H)-ACRIDONE, also known as 3,6-Diaminoacridin-9(10H)-one or 3,6-diamino-10H-acridin-9-one, is primarily known to interact with DNA . DNA is a crucial molecule for recognition and characterization of binding sites for interaction with small molecules .
Mode of Action
The compound is believed to bind to DNA through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA. This can cause DNA to unwind and elongate, which can interfere with DNA replication and transcription processes .
Biochemical Pathways
Its interaction with dna suggests that it may influence various genetic processes, including dna replication and transcription .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 3,6-DIAMINO-9(10H)-ACRIDONE is the disruption of DNA processes due to its intercalation . This can lead to the inhibition of DNA replication and transcription, potentially affecting the function and proliferation of cells .
Action Environment
The action, efficacy, and stability of 3,6-DIAMINO-9(10H)-ACRIDONE can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact its ability to interact with its target .
生化分析
Biochemical Properties
3,6-DIAMINO-9(10H)-ACRIDONE has been found to interact with various biomolecules. For instance, it has been shown to interact with calf thymus DNA and human serum albumin (HSA) through a combination of biochemical, biophysical, and biological techniques . The nature of these interactions suggests that 3,6-DIAMINO-9(10H)-ACRIDONE may bind to DNA through intercalation .
Cellular Effects
The effects of 3,6-DIAMINO-9(10H)-ACRIDONE on cells are diverse. It has been shown to have an impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited ultra-high sensitivity and selectivity for the detection of 17-β-estradiol .
Molecular Mechanism
At the molecular level, 3,6-DIAMINO-9(10H)-ACRIDONE exerts its effects through various mechanisms. It has been suggested that it may bind to DNA through intercalation . This interaction could potentially lead to changes in gene expression. Additionally, it may also interact with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of 3,6-DIAMINO-9(10H)-ACRIDONE can change in laboratory settings. For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited long-term stability and applicability in human serum samples .
Metabolic Pathways
Given its interactions with DNA and HSA, it is likely that it may interact with various enzymes and cofactors .
Transport and Distribution
Given its interactions with DNA and HSA, it is likely that it may be transported and distributed within cells and tissues in a manner that allows these interactions .
Subcellular Localization
Given its interactions with DNA, it is likely that it may localize to the nucleus where DNA is located .
准备方法
The synthesis of 3,6-diamino-10H-acridin-9-one typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones under specific conditions. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3,6-Diamino-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
3,6-Diamino-10H-acridin-9-one can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties.
Triazoloacridone: Studied for its potential in cancer therapy.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its antitumor activity.
The uniqueness of 3,6-diamino-10H-acridin-9-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
属性
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42832-87-1 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


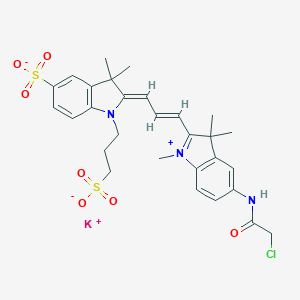

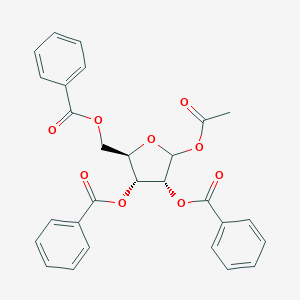
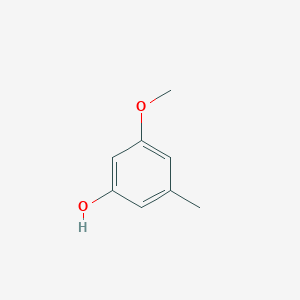
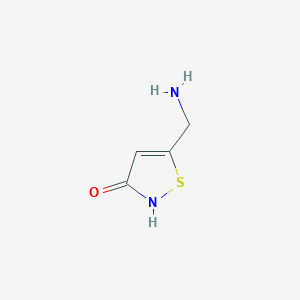
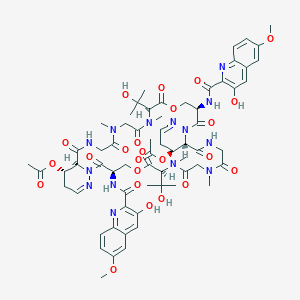

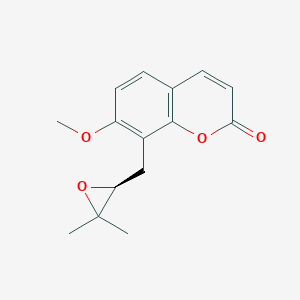
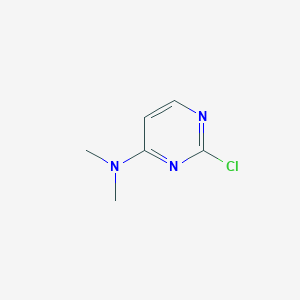

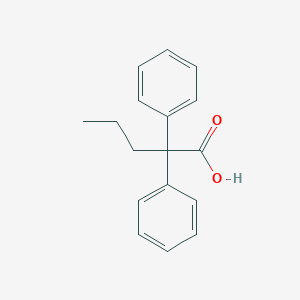
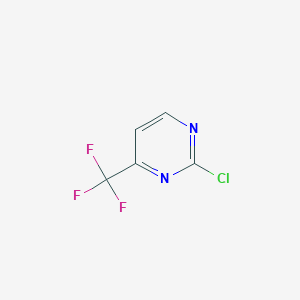
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
